1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-2,3-dihydro-1H-indole
Description
The compound “1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-2,3-dihydro-1H-indole” features a pyrazole core substituted at position 1 with a 4-fluorophenyl group and at position 4 with a propoxy chain. A carbonyl group bridges the pyrazole ring to a 2,3-dihydroindole moiety, conferring rigidity and influencing electronic properties. While direct synthesis data for this compound are absent in the provided evidence, analogous pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with diketones or via substitution reactions on preformed pyrazole scaffolds . The 4-fluorophenyl group enhances metabolic stability and binding affinity in medicinal chemistry contexts, while the propoxy substituent may modulate lipophilicity and bioavailability .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(4-fluorophenyl)-4-propoxypyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-2-13-27-19-14-25(17-9-7-16(22)8-10-17)23-20(19)21(26)24-12-11-15-5-3-4-6-18(15)24/h3-10,14H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSIZUAFMUZUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. The preparation typically involves the use of boron reagents and palladium catalysts to facilitate the coupling process.
Another approach involves the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs₂CO₃-mediated defluorinative cyclization . This method employs sodium trifluoromethanesulfinate as a precursor of CF₃ radicals and graphitic carbon nitride as an environmentally friendly photocatalyst.
Chemical Reactions Analysis
1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include palladium catalysts, sodium trifluoromethanesulfinate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-2,3-dihydro-1H-indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The compound acts as a receptor antagonist, particularly targeting 5-HT₂A and dopamine receptors (D₁, D₂, and D₄) . It also exhibits moderate serotonin transporter reuptake inhibition, which contributes to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ in pyrazole substituents, aromatic systems, and bridging groups. Key comparisons include:
- Substituent Impact: The 4-fluorophenyl group in the target compound is common in analogs (e.g., E1, E9) and is associated with enhanced electronic effects and metabolic stability compared to chlorophenyl (E4) or nitrophenyl (E3) groups .
Biological Activity
The compound 1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-2,3-dihydro-1H-indole is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 373.42 g/mol. It features a pyrazole ring and an indole structure , which are known for their diverse biological activities.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to our target showed potent antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells, with IC50 values in the low micromolar range . The mechanism of action often involves the inhibition of specific signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
The compound's anti-inflammatory potential is supported by its ability to inhibit the production of pro-inflammatory cytokines. In vitro studies have shown that related pyrazole compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism involving the modulation of NF-kB signaling pathways .
Analgesic Properties
Research has also highlighted the analgesic effects of pyrazole derivatives. The compound has been shown to interact with pain pathways, potentially through inhibition of cyclooxygenase (COX) enzymes, leading to reduced pain perception in animal models .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX and lipoxygenase, which are crucial in inflammatory responses.
- Receptor Modulation : It could act on receptors involved in pain and inflammation, leading to altered signaling cascades that reduce cellular responses associated with these processes.
Study 1: Anticancer Efficacy
In a recent study published in Frontiers in Pharmacology, researchers tested a series of pyrazole derivatives against MDA-MB-231 cells. The compound exhibited significant cytotoxicity with an IC50 value of 0.26 µM, indicating strong potential for further development as an anticancer agent .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of similar pyrazole compounds. The results indicated a marked decrease in nitric oxide production in activated macrophages treated with the compound, suggesting its potential as an anti-inflammatory therapeutic .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
